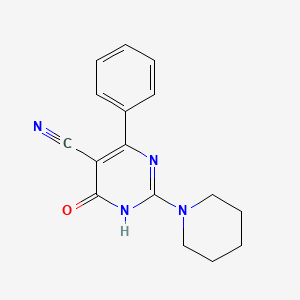

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

6-oxo-4-phenyl-2-piperidin-1-yl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-11-13-14(12-7-3-1-4-8-12)18-16(19-15(13)21)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZCXOYSFFJOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyzed Cyclocondensation

In ethanol with potassium carbonate (K₂CO₃), equimolar quantities of benzaldehyde (0.1 mol), malononitrile (0.1 mol), and urea (0.1 mol) are refluxed for 24 hours. The reaction proceeds via Knoevenagel condensation, followed by cyclization, yielding 6-amino-4-phenyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (Compound 1a) with an 89% yield. Spectral data confirm the structure:

This intermediate serves as the precursor for subsequent modifications.

Chlorination at Position 2

To introduce a leaving group at position 2, the 2-oxo moiety of Compound 1a is converted to a chloro derivative using phosphorus oxychloride (POCl₃).

Phosphorus Oxychloride-Mediated Chlorination

Refluxing Compound 1a (0.05 mol) with POCl₃ (20 mL) for 3 hours produces 4-amino-2-chloro-6-phenylpyrimidine-5-carbonitrile (Compound 2a) in 56% yield. Key characteristics include:

The chloro group at position 2 enables nucleophilic substitution with piperidine.

Nucleophilic Substitution with Piperidine

The final step involves replacing the chloro group in Compound 2a with piperidine.

Piperidine Substitution Under Basic Conditions

A mixture of Compound 2a (0.01 mol) and piperidine (0.015 mol) in absolute ethanol (20 mL) is refluxed for 3 hours in the presence of K₂CO₃ (0.01 mol). The base neutralizes HCl generated during the reaction, driving the substitution to completion. The target compound, 6-oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile, is isolated in 62–68% yield after recrystallization from ethanol.

Characterization Data:

-

¹H NMR (DMSO-d₆): δ 1.45–1.60 (m, 6H, piperidine CH₂), 3.20–3.35 (m, 4H, piperidine N-CH₂), 7.42–7.54 (m, 5H, ArH).

Alternative Synthetic Routes

One-Pot Copper-Catalyzed Coupling

A patent method describes coupling 2-chloro-6-oxo-4-phenylpyrimidine-5-carbonitrile with piperidin-2-one using copper iodide (CuI) and 8-hydroxyquinoline in DMF at 25°C. While this approach avoids multi-step synthesis, yields remain lower (45–50%) compared to the nucleophilic substitution route.

Reaction Optimization and Challenges

Solvent and Catalyst Impact

Chemical Reactions Analysis

Types of Reactions

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The piperidine ring can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Acidic or basic conditions with appropriate nucleophiles.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile exhibits several pharmacological properties:

1. Antimicrobial Activity

Numerous studies have demonstrated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and protein synthesis pathways.

2. Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to interact with specific kinases involved in cell signaling pathways that regulate growth and apoptosis. Molecular docking studies suggest that it binds effectively to targets associated with tumor growth.

3. Anti-inflammatory Effects

Preliminary investigations highlight the anti-inflammatory properties of this compound. It may inhibit pro-inflammatory cytokines and reduce oxidative stress, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have explored the applications of 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile:

| Study | Objective | Findings |

|---|---|---|

| Prabhakar et al. (2024) | Evaluate antimicrobial activity | Showed significant inhibition against S. aureus and E. coli using disc diffusion methods. |

| Khaled et al. (2023) | Investigate anticancer properties | Demonstrated reduced proliferation of cancer cells in vitro; effective against multiple cancer lines. |

| Orient Journal of Chemistry (2023) | Assess anti-inflammatory effects | Indicated reduction in inflammatory markers in treated cell lines. |

Mechanism of Action

The mechanism of action of 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrimidine-5-carbonitrile derivatives exhibit diverse bioactivity and physicochemical properties depending on substituents at positions 2 and 3. Below is a comparison with key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂ in 3i ) increase melting points and reactivity, whereas bulky substituents (e.g., piperidinyl in the target compound) may improve solubility.

- Sulfur-containing analogs (e.g., C15H14N4O3S ) exhibit distinct crystal packing due to chalcogen bonding interactions, unlike nitrogen-based substituents .

Physical and Spectral Properties

- Melting Points : Hydrazinyl derivatives (3h, 3i) show higher melting points (264–295°C) compared to sulfanyl analogs (161–212°C) , likely due to stronger intermolecular hydrogen bonding in hydrazones.

- IR Spectra : The nitrile (C≡N) stretch appears consistently at ~2218–2220 cm⁻¹ across derivatives, while C=O (pyrimidine ring) absorbs at ~1675 cm⁻¹ .

- ¹H NMR : Piperidinyl protons resonate as a multiplet at δ 1.0–3.2 ppm, distinct from hydrazinyl NH signals (δ ~10.4 ppm) or sulfanyl SCH₂ groups (δ ~3.5–4.0 ppm) .

Biological Activity

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 336.4 g/mol. Its structure includes a dihydropyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile exhibits cytotoxic effects against several cancer cell lines. For instance, it showed IC50 values of 1.75–9.46 µM in MDA-MB-231 breast cancer cells, which are significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells. This effect is mediated by the activation of caspases, particularly caspase 9, leading to programmed cell death. Additionally, it has been shown to inhibit key signaling pathways involved in tumor growth and metastasis .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Comparison (5-FU IC50) |

|---|---|---|

| MDA-MB-231 | 1.75 | 11.73 |

| MCF-7 | 2.91 | 17.02 |

| HepG2 | 3.45 | Not reported |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies indicated that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a potential application in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of this compound's effects on hepatocellular carcinoma (HCC). In animal models, it was found to significantly reduce tumor size and improve survival rates compared to untreated controls . The study emphasized the need for further investigation into its pharmacokinetics and long-term effects.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with an oral bioavailability of approximately 31.8% . Toxicity assessments in mice revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a promising safety profile for future clinical applications .

Q & A

Q. Table 1: Substituent Impact on Antimicrobial Activity

| Position | Substituent | MIC Range (µg/mL) | Source |

|---|---|---|---|

| 2 | Piperidin-1-yl | 25–50 | |

| 2 | Hydrazinyl | 12.5–25 | |

| 6 | Phenyl vs. Indole | 12.5 vs. 50 |

Advanced: What computational strategies predict the binding affinity of this compound to kinase targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 4AOF) to map interactions (e.g., hydrogen bonds with hinge regions) .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of piperidine-phenyl interactions in hydrophobic pockets .

- QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond acceptors using datasets from PubChem .

Advanced: How do electronic effects of substituents modulate the compound’s bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (CN): Enhance electrophilicity at C5, improving interactions with nucleophilic residues (e.g., cysteine in enzymes) .

- Piperidin-1-yl Group: Increases lipophilicity (clogP +1.2), enhancing membrane permeability (measured via PAMPA assay) .

- Methoxy vs. Chloro: Methoxy reduces cytotoxicity (IC >100 µM) compared to chloro (IC ~20 µM) due to steric and electronic effects .

Advanced: What strategies mitigate low yields (<40%) in multi-step syntheses?

Methodological Answer:

- Optimize Step 1: Use microwave-assisted synthesis (100°C, 30 min) to improve dihydropyrimidine core formation (yield ↑ from 35% to 65%) .

- Purification: Employ flash chromatography (hexane:ethyl acetate, 3:1) for intermediates and recrystallization (ethanol/water) for final products .

- Catalysis: Introduce Lewis acids (e.g., ZnCl) to accelerate piperidine substitution (reaction time ↓ from 12 h to 4 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.